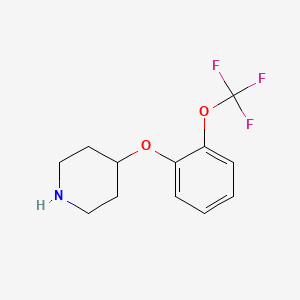
4-(2-(Trifluoromethoxy)phenoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-(Trifluoromethoxy)phenoxy)piperidine” is a chemical compound with the molecular formula C12H14F3NO2 . It is also known by the name TFP or 4-Trifluoromethoxyphenylpiperidine. This compound was first synthesized by a team of medicinal chemists at Pfizer Inc.
Molecular Structure Analysis
The molecular structure of “4-(2-(Trifluoromethoxy)phenoxy)piperidine” is represented by the InChI key RPQOTFPZKNHYFB-UHFFFAOYSA-N . The compound has a molecular weight of 261.24 g/mol .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 261.24 g/mol . The compound has an empirical formula of C12H14F3NO2 .Applications De Recherche Scientifique
1. Identification in Multidrug-Resistant Tuberculosis (MDR-TB) Related Substances
4-(2-(Trifluoromethoxy)phenoxy)piperidine was detected as a related substance in a drug for Multidrug-Resistant Tuberculosis (MDR-TB), highlighting its role in pharmaceutical formulations and drug impurity profiling (S. Jayachandra et al., 2018).
2. Synthesis of Superpositional Analogs
The compound has been synthesized and studied as a superpositional analog of fluoxetine, which is an antidepressant. This application underlines its importance in the development of new therapeutic agents (E. Corey et al., 1993).
3. Development of Radiolabeled Probes
Halogenated derivatives of 4-(2-(Trifluoromethoxy)phenoxy)piperidine were synthesized as potential sigma receptor ligands. This research is significant for the development of probes for in vivo tomographic studies of sigma receptors (R. Waterhouse et al., 1997).
4. Evaluation of Antidepressant Activity
The compound has been utilized in the synthesis and evaluation of antidepressant activity. It was found to exhibit fluoxetine-like antireserpine and anorexigenic activity, which contributes to the understanding of its potential therapeutic effects (S. Kiran Kumar et al., 2004).
5. In Vivo Wound-Healing Potential
Derivatives of this compound were synthesized and evaluated for in vivo wound-healing activity. This highlights its potential application in the development of new therapeutic agents for wound healing (K. Vinaya et al., 2009).
6. Anti-Tuberculosis Activity
It has been part of the discovery and synthesis process in the search for compounds with anti-tuberculosis activity. This research is important for finding new treatments for tuberculosis (Dianqing Sun et al., 2009).
7. Inhibitors of Soluble Epoxide Hydrolase
The compound was involved in the discovery of piperidinol analogs as inhibitors of soluble epoxide hydrolase, showing its relevance in biochemical research (R. Thalji et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
4-[2-(trifluoromethoxy)phenoxy]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-4-2-1-3-10(11)17-9-5-7-16-8-6-9/h1-4,9,16H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSFSVYZILNPEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639905 |
Source


|
| Record name | 4-[2-(Trifluoromethoxy)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Trifluoromethoxy)phenoxy)piperidine | |
CAS RN |
902836-49-1 |
Source


|
| Record name | 4-[2-(Trifluoromethoxy)phenoxy]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(Trifluoromethoxy)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1324813.png)
![Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1324814.png)
![Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1324815.png)
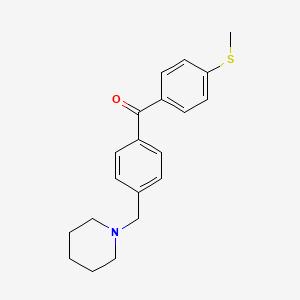
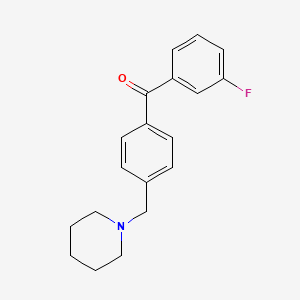
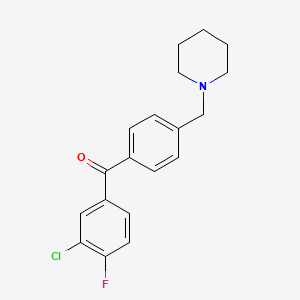
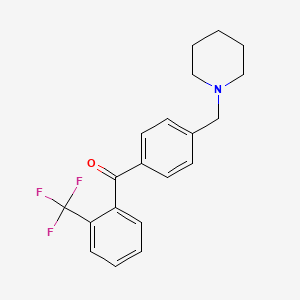
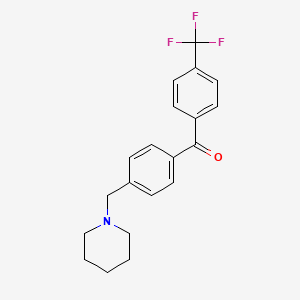
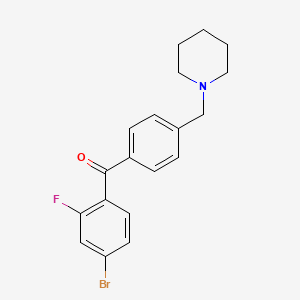
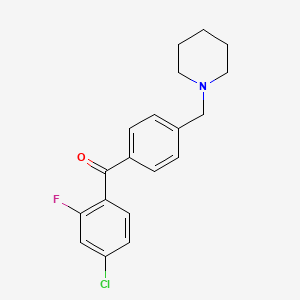

![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)
![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)
![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)